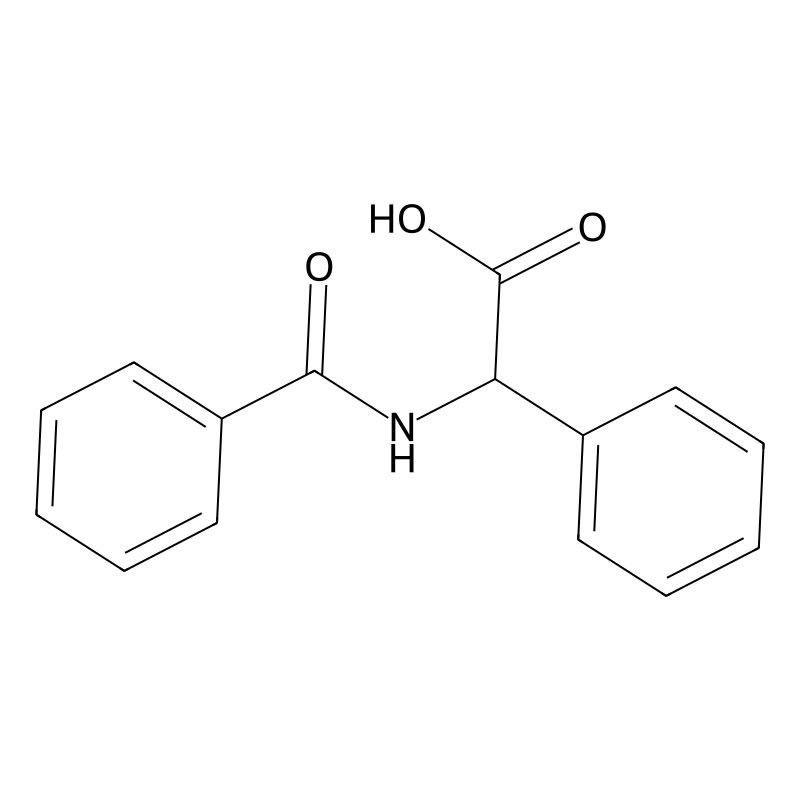

(Benzoylamino)(phenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural features and potential applications:

The molecule contains a phenylacetic acid moiety, which is a common scaffold found in various biologically active compounds. Some phenylacetic acid derivatives exhibit antibacterial and antifungal properties []. Further research on (Benzoylamino)(phenyl)acetic acid could investigate if it possesses similar activities.

The presence of a benzoyl group can influence the molecule's interaction with biological targets. Benzoyl groups can modulate various properties, including lipophilicity (affinity for fats) and protein binding []. This suggests that (Benzoylamino)(phenyl)acetic acid might have potential applications in medicinal chemistry, where researchers modify structures to optimize drug-like properties.

Current research availability:

- Limited information is currently available on the specific research applications of (Benzoylamino)(phenyl)acetic acid. Scientific databases do show it to be commercially available from chemical suppliers, indicating its potential use in various research fields.

Future research directions:

Based on its structural features, the molecule could be synthesized and modified to create a library of analogs for further investigation. This approach could help identify compounds with desirable properties for drug development or other research applications.

(Benzoylamino)(phenyl)acetic acid is an organic compound characterized by its structure, which includes a benzoylamino group attached to a phenylacetic acid moiety. Its molecular formula is , and it is classified under the category of amino acids and derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

- Esterification: It can react with alcohols to form esters, a reaction that typically requires an acid catalyst and heat .

- Formation of Stilbene Derivatives: This compound can undergo reactions leading to the formation of stilbene derivatives, which are significant in organic synthesis.

- Amide Formation: It can react with acyl chlorides or anhydrides to yield amides, showcasing its versatility in forming different functional groups .

Research indicates that (Benzoylamino)(phenyl)acetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. Its derivatives have shown promise in modulating various biological pathways, which could lead to the development of new pharmaceuticals .

The synthesis of (Benzoylamino)(phenyl)acetic acid can be achieved through several methods:

- Direct Amination: The reaction of phenylacetic acid with benzoyl chloride in the presence of a base can yield (Benzoylamino)(phenyl)acetic acid.

- Reflux Method: A mixture of phenylacetic acid and benzamide can be refluxed to facilitate the formation of the desired compound .

- Alternative Routes: Other synthetic routes may involve the use of coupling reagents or catalysts to enhance yield and selectivity.

(Benzoylamino)(phenyl)acetic acid finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug formulation.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research: Its derivatives are used in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies involving (Benzoylamino)(phenyl)acetic acid focus on its binding affinity with various biological targets. Research has shown that its derivatives can interact with specific receptors or enzymes, influencing their activity. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with (Benzoylamino)(phenyl)acetic acid, including:

- Phenylacetic Acid: A simpler structure without the benzoylamino group; primarily used as a precursor in organic synthesis.

- Benzamide: Contains an amide functional group; used extensively in pharmaceuticals but lacks the carboxylic acid functionality.

- Amino Acids: Such as Glycine or Alanine; while they share basic amino acid properties, they differ significantly in structure and functionality.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoylamino(phenyl)acetic acid | Amino Acid Derivative | Contains both amine and carboxylic functionalities |

| Phenylacetic Acid | Carboxylic Acid | Simpler structure, lacks amino group |

| Benzamide | Amide | No carboxylic acid functionality |

| Glycine | Simple Amino Acid | Basic amino structure without aromatic groups |

(Benzoylamino)(phenyl)acetic acid stands out due to its unique combination of functionalities that allow for diverse chemical reactivity and biological activity, making it a valuable compound in both research and application settings.

(Benzoylamino)(phenyl)acetic acid exists under multiple systematic and common names that reflect its complex molecular structure and varied applications in chemical literature. The compound is most formally known by its International Union of Pure and Applied Chemistry name as 2-benzamido-2-phenylacetic acid, which accurately describes the substitution pattern on the central acetic acid moiety. Alternative nomenclature includes 2-phenyl-2-(phenylformamido)acetic acid, which emphasizes the phenylformamido group attachment, and the more descriptive name alpha-(benzoylamino)benzeneacetic acid. The compound is also referenced in chemical databases as N-benzoylphenylglycine, highlighting its relationship to the amino acid glycine with benzoyl protection.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with the primary identifier being 74536-43-9. An additional CAS number 29670-63-1 appears in some databases, likely representing a specific stereoisomeric form or alternative registration of the same molecular structure. The molecular formula is consistently reported as C₁₅H₁₃NO₃ across all major chemical databases, with a molecular weight of 255.27 grams per mole. The compound's International Chemical Identifier string provides a standardized representation: InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19), which encodes its complete structural information.

Table 1: Chemical Identifiers and Registry Information

| Property | Value |

|---|---|

| IUPAC Name | 2-benzamido-2-phenylacetic acid |

| Primary CAS Number | 74536-43-9 |

| Alternative CAS Number | 29670-63-1 |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol |

| MDL Number | MFCD00666894 |

| PubChem CID | 4422109 |

| InChI Key | ACDLFRQZDTZESK-UHFFFAOYSA-N |

The compound's nomenclature reflects its structural complexity and the various ways chemists have approached its description in literature. The benzoylamino designation specifically refers to the N-benzoyl substituent attached to the amino acid backbone, while the phenyl component indicates the aromatic substitution at the alpha position of the acetic acid moiety. This naming convention follows established organic chemistry principles for describing substituted amino acids and their derivatives. The systematic approach to nomenclature ensures clarity in chemical communication and facilitates accurate identification across different research contexts and commercial applications.

Structural Features and Isomeric Forms

The molecular architecture of (benzoylamino)(phenyl)acetic acid presents several distinctive structural features that contribute to its chemical properties and reactivity patterns. The compound contains three primary structural components: a phenylacetic acid backbone, a benzoylamino substituent, and the characteristic alpha-substitution pattern that defines its stereochemical properties. The central carbon atom bears both the phenyl group and the benzoylamino functionality, creating a quaternary carbon center that significantly influences the molecule's three-dimensional conformation and chemical behavior.

The benzoylamino group consists of a benzoyl moiety (C₆H₅CO-) linked to the amino nitrogen, forming an amide bond that exhibits typical amide characteristics including restricted rotation and planar geometry around the C-N bond. This structural feature contributes to the compound's stability and influences its interactions with other molecules through hydrogen bonding capabilities. The phenyl ring attached directly to the alpha carbon provides additional aromatic character and affects the electronic distribution throughout the molecule. The carboxylic acid functionality maintains its typical properties, including the ability to form hydrogen bonds and participate in acid-base reactions.

Stereochemical considerations play a crucial role in understanding the complete structural picture of (benzoylamino)(phenyl)acetic acid. The compound possesses a chiral center at the alpha carbon, which means it can exist in two enantiomeric forms: the (S)-configuration and the (R)-configuration. The (S)-enantiomer is specifically documented in chemical databases as (2S)-2-benzamido-2-phenylacetic acid, with its own distinct PubChem identifier (CID 6950992). This stereoisomer is also known as N-Benzoyl-L-phenylglycine, indicating its relationship to the naturally occurring L-amino acid configuration.

Table 2: Structural Components and Properties

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Alpha Carbon | Quaternary carbon center | Chiral center enabling stereoisomerism |

| Phenyl Group | Aromatic ring directly attached | Provides aromatic character and steric bulk |

| Benzoylamino Group | N-benzoyl amide functionality | Contributes to molecular rigidity and hydrogen bonding |

| Carboxylic Acid | Terminal COOH group | Enables acid-base chemistry and coordination |

| Molecular Geometry | Extended conformation with aromatic rings | Influences crystal packing and intermolecular interactions |

The three-dimensional structure of the molecule exhibits an extended conformation due to the bulky aromatic substituents, which adopt orientations that minimize steric hindrance while maximizing stabilizing interactions. The benzoylamino group typically adopts a planar configuration consistent with amide geometry, while the phenyl rings can rotate around their respective single bonds to accommodate optimal packing arrangements. This structural flexibility, combined with the rigid amide bond, creates a molecule with both conformational constraints and rotational freedom in specific regions.

The presence of multiple aromatic systems within the molecule enables various types of intermolecular interactions, including pi-pi stacking between aromatic rings and edge-to-face interactions. These structural features contribute to the compound's crystalline properties and its behavior in solution, influencing both its physical properties and its utility in synthetic applications. The combination of aromatic character, hydrogen bonding capability through the amide and carboxylic acid groups, and stereochemical complexity makes this compound particularly valuable for studying structure-activity relationships in organic chemistry research.

Historical Context in Organic Chemistry Research

The development and study of (benzoylamino)(phenyl)acetic acid can be traced through the broader evolution of amino acid chemistry and aromatic substitution methodology in organic synthesis. The compound represents a convergence of several important themes in twentieth and twenty-first century organic chemistry, including the development of amino acid derivatives, the exploration of asymmetric synthesis methodologies, and the investigation of aromatic amino acid analogs for various applications. Research into phenylglycine derivatives, of which this compound is a prominent example, has been driven by both fundamental interest in stereochemical control and practical applications in pharmaceutical chemistry.

The synthesis of arylglycines, including phenylglycine derivatives like (benzoylamino)(phenyl)acetic acid, has been a subject of sustained research interest due to the challenges associated with creating quaternary chiral centers adjacent to aromatic systems. Early synthetic approaches focused on classical resolution techniques and traditional amino acid transformations, but the field evolved significantly with the introduction of asymmetric synthesis methodologies. The development of enantioselective synthetic routes to these compounds has been particularly important, as evidenced by research into chemoenzymatic approaches and asymmetric catalysis methods.

The specific study of N-benzoyl protected phenylglycine derivatives gained prominence as researchers recognized the utility of the benzoyl group as both a protecting group and a directing element in stereoselective reactions. The benzoyl protection strategy allows for selective manipulation of the amino acid functionality while maintaining the integrity of the aromatic substituent, making it particularly valuable in multi-step synthetic sequences. Research has demonstrated that the benzoyl group can be introduced and removed under relatively mild conditions, contributing to its widespread adoption in synthetic methodology.

Table 3: Research Milestones and Synthetic Developments

| Time Period | Research Focus | Key Developments |

|---|---|---|

| Early 20th Century | Classical amino acid chemistry | Initial synthesis and characterization methods |

| Mid-20th Century | Protecting group strategies | Development of N-benzoyl protection methodology |

| Late 20th Century | Asymmetric synthesis | Introduction of stereoselective synthetic routes |

| Early 21st Century | Chemoenzymatic methods | Integration of enzymatic and chemical approaches |

| Recent Developments | Advanced catalysis | Modern asymmetric catalytic methodologies |

The historical development of synthetic methodologies for (benzoylamino)(phenyl)acetic acid reflects broader trends in organic synthesis, particularly the increasing sophistication of stereoselective methods and the integration of computational approaches to understand reaction mechanisms. Modern research has focused on developing more efficient and selective synthetic routes, including the use of transition metal catalysis and organocatalytic approaches. The compound has served as both a synthetic target and a building block for more complex molecular architectures, contributing to its continued relevance in contemporary organic chemistry research.

Contemporary investigations have expanded beyond simple synthesis to include detailed studies of the compound's conformational properties, intermolecular interactions, and potential applications in materials science and medicinal chemistry. The availability of advanced analytical techniques, including high-resolution nuclear magnetic resonance spectroscopy and X-ray crystallography, has enabled researchers to gain detailed insights into the compound's three-dimensional structure and dynamic behavior. These studies have contributed to a more complete understanding of how structural features influence chemical reactivity and biological activity in this class of compounds.

Schotten-Baumann Reaction

The Schotten-Baumann reaction represents the most fundamental approach to synthesizing (Benzoylamino)(phenyl)acetic acid. This method involves the reaction of phenylglycine with benzoyl chloride in the presence of aqueous sodium hydroxide or pyridine as a base [2] [3]. The reaction proceeds through nucleophilic acyl substitution, where the amino group of phenylglycine attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired benzoyl amide derivative.

The reaction conditions typically involve temperatures ranging from 25-50°C under atmospheric pressure for 2-4 hours, yielding 70-85% of the target product [3] [4]. The mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to form the final amide bond. The presence of base neutralizes the hydrochloric acid byproduct and prevents protonation of the amino group.

Direct Acylation Methods

Alternative classical approaches include the use of acid anhydrides or activated esters for acylation reactions. These methods often provide improved yields and milder reaction conditions compared to acid chloride methodologies [5]. The use of benzoic anhydride in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) has been reported to give yields ranging from 75-90% under similar reaction conditions .

Coupling Reagent-Mediated Synthesis

Modern adaptations of classical routes employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation. These methods typically provide higher yields (80-95%) and greater functional group tolerance compared to traditional acid chloride approaches .

Stereoselective Synthesis Approaches

Synthesis from Phenylglycine Derivatives

The stereoselective synthesis of (Benzoylamino)(phenyl)acetic acid derivatives has gained significant attention due to the importance of chirality in pharmaceutical applications. Starting from optically active phenylglycine precursors, several approaches have been developed to maintain or enhance stereochemical purity [7] [8].

The use of chiral auxiliaries has proven particularly effective in controlling stereochemistry. For example, the reaction of (S)-phenylglycine with benzoyl chloride under carefully controlled conditions can maintain enantiomeric excess values of 80-90% [9]. The key to successful stereoselective synthesis lies in preventing racemization during the acylation process through careful temperature control and appropriate choice of reaction conditions.

Benzoylation Reactions

Asymmetric benzoylation reactions have been developed using chiral catalysts or chiral auxiliaries to achieve high enantioselectivity. The use of chiral oxazolidinones as auxiliaries in benzoylation reactions has been reported to provide excellent diastereoselectivity (>90:10 dr) and yields exceeding 85% [10].

Enzymatic benzoylation represents another stereoselective approach, utilizing lipases or other hydrolytic enzymes to achieve kinetic resolution of racemic phenylglycine derivatives. These methods typically operate under mild conditions (25-37°C) and can achieve enantiomeric excesses greater than 95% [11] [12].

Industrial-Scale Production Methods

Continuous Processing

Industrial production of (Benzoylamino)(phenyl)acetic acid has been optimized through continuous processing techniques. These methods employ continuous stirred-tank reactors (CSTR) or plug flow reactors to maintain consistent product quality and improve overall efficiency [13] [14].

The industrial alkali process represents a major advancement in large-scale production, utilizing phenylglycine and alkali metal hydroxides under controlled conditions. This process operates at temperatures of 50-65°C for 2-3 hours, achieving yields of 85-95% with excellent reproducibility [13].

Process Intensification

Modern industrial approaches focus on process intensification through the use of microreactor technology and flow chemistry. These methods provide better heat and mass transfer, reduced reaction times, and improved safety profiles compared to traditional batch processes [14].

The implementation of automated control systems and real-time monitoring has further enhanced industrial production efficiency. These systems can adjust reaction parameters in real-time to maintain optimal conditions and maximize product quality [15].

Green Chemistry Approaches to Synthesis

Biocatalytic Methods

Green chemistry approaches to (Benzoylamino)(phenyl)acetic acid synthesis have focused on biocatalytic methods that offer environmental advantages over traditional chemical processes. Enzymatic cascade reactions utilizing multiple enzymes have been developed to achieve high yields (79-99%) with excellent enantioselectivity (>99% ee) [11] [12].

The use of whole-cell biocatalysts has proven particularly effective, with engineered Escherichia coli strains capable of producing L-phenylglycine derivatives with minimal environmental impact [16] [17]. These fermentative processes operate under mild conditions (25-37°C) and utilize renewable feedstocks, making them attractive alternatives to petrochemical-based synthesis.

Photocatalytic Synthesis

Photocatalytic approaches represent a significant advancement in green chemistry applications for phenylglycine derivative synthesis. Visible light-promoted photoredox catalysis has been successfully applied to the decarboxylative coupling of N-phenyl amino acids with various electrophiles, providing access to diverse structural analogs [18].

These photocatalytic methods operate at room temperature using water as solvent, eliminating the need for harsh reaction conditions or toxic organic solvents. Yields ranging from 65-92% have been achieved using iridium-based photocatalysts under visible light irradiation [18].

Solvent-Free and Aqueous Methods

The development of solvent-free and aqueous methodologies has significantly improved the environmental profile of (Benzoylamino)(phenyl)acetic acid synthesis. Aqueous Schotten-Baumann reactions using water as the primary solvent have been shown to provide yields of 70-85% while dramatically reducing organic solvent consumption [4].

Mechanochemical approaches utilizing ball milling or other mechanical energy sources have emerged as promising alternatives to solution-phase synthesis. These methods can achieve comparable yields (60-80%) while eliminating solvent requirements entirely [19].